molecular formula C13H14BrNO3 B8128549 Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate

Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate

Cat. No.: B8128549
M. Wt: 312.16 g/mol
InChI Key: AZBVEQDEZCWHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate: is a chemical compound with a molecular formula of C₁₄H₁₄BrNO₃. It is a derivative of phenol and contains a bromine atom and a cyano group attached to the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 2-(2-bromo-4-cyanophenoxy)acetic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Nucleophilic Substitution Reaction: Another method involves the reaction of 2-(2-bromo-4-cyanophenoxy)chloroacetic acid with tert-butanol under basic conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process where reactants are mixed in a reactor vessel, and the reaction is carried out under controlled temperature and pressure conditions.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the cyano group to an amine group.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-(2-bromo-4-cyanophenoxy)acetic acid or 2-(2-bromo-4-cyanophenoxy)acetone.

  • Reduction: 2-(2-bromo-4-aminophenoxy)acetate.

  • Substitution: Various substituted phenols or amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The compound exerts its effects through nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • Tert-butyl 2-(2-bromo-4-chlorophenoxy)acetate: Similar structure but with a chlorine atom instead of a cyano group.

  • 2-Bromo-4-tert-butylphenol: Contains a tert-butyl group and a bromine atom on the phenol ring.

Uniqueness: Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate is unique due to the presence of both a bromine atom and a cyano group, which allows for diverse chemical reactivity and applications compared to similar compounds.

Properties

IUPAC Name

tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(16)8-17-11-5-4-9(7-15)6-10(11)14/h4-6H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBVEQDEZCWHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-4-hydroxybenzonitrile (Intermediate 43; 25.0 g, 126 mmol) in anhydrous acetone (400 ml) was treated with Potassium carbonate (20.8 g, 151 mmol) and dropwise with tert-butyl bromoacetate (24.5 g, 126 mmol). The reaction mixture was heated at 60° C. for 10 h. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The crude material was purified by column chromatography (silica) eluting with petroleum ether and ethyl acetate (90:10) to afford the title compound as a brown solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 3-bromo-4-hydroxybenzonitrile (Lancaster; 3.00 g; 15.2 mmol) in acetone (30 mL) was treated with potassium carbonate (2.30 g; 16.7 mmol), stirred for 10 minutes then treated with tert-butyl bromoacetate (2.24 mL; 15.2 mmol). The reaction mixture was stirred at 65° C. for 18 hours, then the mixture was filtered, the solid was washed with acetone and the filtrate was concentrated to dryness under vacuum to give the title compound as a yellow sticky solid (4.75 g, quant).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.